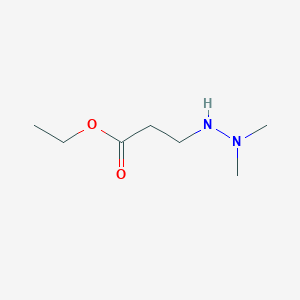

Ethyl 3-(2,2-dimethylhydrazinyl)propanoate

Description

Ethyl 3-(2,2-dimethylhydrazinyl)propanoate is a hydrazine-derived ester characterized by a propanoate backbone substituted with a 2,2-dimethylhydrazine group. This compound serves as a versatile intermediate in organic synthesis, particularly for generating heterocyclic systems and bioactive molecules. Its structure combines ester functionality with hydrazinyl reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science. Key synthetic routes involve reactions of hydrazine derivatives with esters or carbonyl compounds under reflux conditions .

Properties

IUPAC Name |

ethyl 3-(2,2-dimethylhydrazinyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-4-11-7(10)5-6-8-9(2)3/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZNOKNEBAAMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290037 | |

| Record name | ethyl 3-(2,2-dimethylhydrazinyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4748-96-3 | |

| Record name | NSC66218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(2,2-dimethylhydrazinyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 3-(2,2-dimethylhydrazinyl)propanoate typically involves the reaction of ethyl acrylate with 1,1-dimethylhydrazine under controlled conditions . The reaction proceeds as follows:

Reactants: Ethyl acrylate and 1,1-dimethylhydrazine.

Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen gas, at a temperature range of 50-70°C.

Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and stirred for several hours until the reaction is complete.

Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain this compound in high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Ethyl 3-(2,2-dimethylhydrazinyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(2,2-dimethylhydrazinyl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s hydrazine group makes it useful in biochemical studies, particularly in enzyme inhibition and protein modification research.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-(2,2-dimethylhydrazinyl)propanoate involves its interaction with molecular targets through its hydrazine and ester functional groups. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Hydrazinyl Esters

Ethyl 3-(2-(6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazinylidene)propanoate (8c)

- Structure: Features a hydrazinylidene group linked to a dihydroquinoline moiety.

- Key Differences: The quinoline ring introduces aromaticity and planar rigidity, enhancing π-π stacking interactions. This contrasts with the dimethylhydrazinyl group in the target compound, which offers steric bulk but lacks aromatic conjugation .

Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate (3)

- Structure: Contains an indole-carbohydrazide substituent and a butanoate chain.

- Key Differences: The extended ester chain (butanoate vs. propanoate) increases lipophilicity, while the indole group enables hydrogen bonding and electrophilic substitution reactions. This compound exhibits stronger fluorescence properties due to the indole system .

Methyl 3-(Pyrimidinyl)propanoates (e.g., compounds 3–18)

- Structure : Pyrimidine rings replace the hydrazinyl group.

- Key Differences : The pyrimidinyl substituent enhances hydrogen-bonding capacity and metabolic stability, making these derivatives suitable for nucleoside analog synthesis. Unlike the target compound, they lack the nucleophilic hydrazine group, reducing reactivity toward carbonyl compounds .

Functional Group Modifications

Ethyl 3-(Isopropylamino)propanoate

- Structure: Substituted with an isopropylamino group instead of dimethylhydrazinyl.

- Key Differences : The isopropyl group imparts steric hindrance and basicity, favoring its use as a carbamate insecticide intermediate (e.g., Benfuracarb). The absence of hydrazine limits its utility in cyclocondensation reactions .

Ethyl 3-(Methylthio)propanoate

Reactivity Profiles

- Hydrazinyl Derivatives : Exhibit nucleophilic reactivity toward ketones and aldehydes, forming hydrazones or cyclizing into heterocycles (e.g., pyrazoles). The dimethylhydrazine group in the target compound enhances steric protection, reducing undesired side reactions compared to unsubstituted hydrazines .

- Pyrimidinyl and Indole Derivatives : Prefer electrophilic aromatic substitution or metal-catalyzed coupling, reflecting their aromatic substituents’ electronic profiles .

Industrial and Pharmaceutical Uses

Stability Challenges

- The dimethylhydrazinyl group in the target compound introduces oxidative instability, necessitating antioxidants or low-temperature storage. In contrast, isopropylamino and methylthio analogs demonstrate greater resilience under standard conditions .

Biological Activity

Ethyl 3-(2,2-dimethylhydrazinyl)propanoate, a compound with potential pharmacological applications, has garnered attention due to its biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C9H18N4O2

- Molecular Weight : 198.27 g/mol

- CAS Number : 76144-81-5

This compound is believed to interact with various biological targets, primarily influencing metabolic pathways. Its structural similarity to other hydrazine derivatives suggests potential activity in inhibiting specific enzymes involved in metabolic processes. Research indicates that compounds with hydrazine moieties can exhibit anti-cancer properties by inducing apoptosis in cancer cells and modulating oxidative stress pathways.

Anticancer Potential

Several studies have indicated that this compound may have anticancer properties. The compound has been shown to:

- Induce apoptosis in various cancer cell lines.

- Inhibit tumor growth in preclinical models.

- Modulate the expression of genes involved in cell cycle regulation.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 10 | Oxidative stress modulation |

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. This compound has been found to:

- Protect neuronal cells from oxidative damage.

- Enhance cognitive functions in animal models.

Case Study: Neuroprotection in Rodent Models

A study conducted on rodents demonstrated that administration of this compound resulted in improved memory retention and reduced markers of oxidative stress in the brain. The findings suggest potential applications for neurodegenerative diseases such as Alzheimer's.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics. Studies indicate:

- Bioavailability : Approximately 70% when administered orally.

- Half-life : Estimated at 4 hours, allowing for multiple dosing throughout the day.

Safety and Toxicology

Toxicological assessments reveal that this compound exhibits a low toxicity profile at therapeutic doses. However, high doses may lead to hepatotoxicity and should be monitored closely during clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.